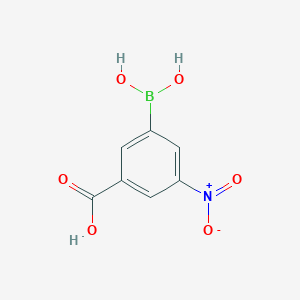
3-Carboxy-5-nitrophenylboronic acid
Descripción general
Descripción
3-Carboxy-5-nitrophenylboronic acid, also known as (3-Carboxy-5-nitrophenyl)boronic acid, is an organic compound with the molecular formula C7H6BNO6 and a molecular weight of 210.94 g/mol . This compound is characterized by the presence of both carboxyl and nitro functional groups attached to a phenyl ring, along with a boronic acid moiety. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Mecanismo De Acción
Target of Action
3-Carboxy-5-nitrophenylboronic acid is primarily used as a reactant in various chemical reactions . Its primary targets are the molecules it reacts with, which can vary depending on the specific reaction it is used in. For example, it can be used in the Suzuki-Miyaura cross-coupling reaction to form biaryl derivatives .
Mode of Action
The compound interacts with its targets through chemical reactions. In the Suzuki-Miyaura cross-coupling reaction, it forms a carbon-carbon bond with aryl and heteroaryl halides . This reaction is facilitated by a palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound. This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new compounds through chemical reactions. For instance, in the Suzuki-Miyaura cross-coupling reaction, it contributes to the formation of biaryl derivatives . It can also be used for the immobilization of glucose oxidase and acetylcholinesterase on boronic acid-activated silica surfaces .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions under which the chemical reactions it participates in are carried out, such as temperature, pH, and the presence of other reactants or catalysts. For example, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst .
Análisis Bioquímico
Biochemical Properties
3-Carboxy-5-nitrophenylboronic acid interacts with various biomolecules in biochemical reactions. For instance, it can be used to prepare biaryl derivatives via Suzuki-Miyaura cross-coupling with aryl and heteroaryl halides . This involves the formation of a carbon-carbon bond, indicating that this compound can interact with enzymes and proteins that facilitate this process .
Cellular Effects
It has been shown that the fluorescence responses of this compound-modified purified carbon nanotubes (CNTs) can be used to effectively measure glucose in a concentration range from 0.01 mM to 0.50 mM . This suggests that this compound may influence cell function by interacting with glucose metabolism pathways .
Molecular Mechanism
It is known to participate in Suzuki-Miyaura cross-coupling reactions, which involve the formation of a carbon-carbon bond . This suggests that it may exert its effects at the molecular level by interacting with enzymes that facilitate this process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Carboxy-5-nitrophenylboronic acid can be synthesized through a nitration reaction of 3-carboxyphenylboronic acid. The process involves adding 7.5 grams of 3-carboxyphenylboronic acid to 25 mL of concentrated sulfuric acid, followed by the addition of 25 mL of fuming nitric acid while maintaining the reaction mixture in an ice-water bath. The reaction is stirred for 15 minutes, after which the ice-water bath is removed, and the reaction continues for another 15 minutes. The reaction mixture is then poured into ice water to precipitate the product, which is filtered, washed with water, and recrystallized to obtain this compound as a white solid with a yield of 63% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations. These adjustments may include optimized reaction conditions, improved purification techniques, and the use of industrial-grade reagents and equipment.
Análisis De Reacciones Químicas
Types of Reactions
3-Carboxy-5-nitrophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms biaryl derivatives by coupling with aryl and heteroaryl halides in the presence of a palladium catalyst.
Copper-Catalyzed Chlorination: This reaction converts this compound to 3-chloro-5-nitrobenzoic acid using a copper catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Requires a palladium catalyst, aryl or heteroaryl halides, and a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Copper-Catalyzed Chlorination: Utilizes a copper catalyst and a chlorinating agent such as N-chlorosuccinimide in an organic solvent.
Major Products
Biaryl Derivatives: Formed through Suzuki-Miyaura cross-coupling.
3-Chloro-5-nitrobenzoic Acid: Produced via copper-catalyzed chlorination.
Aplicaciones Científicas De Investigación
3-Carboxy-5-nitrophenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a reactant in the synthesis of biaryl derivatives and other complex organic molecules.
Bioconjugation: Employed in the immobilization of enzymes such as glucose oxidase and acetylcholinesterase on boronic acid-activated surfaces.
Medicinal Chemistry: Investigated for its potential in drug development and as a building block for pharmaceutical compounds.
Comparación Con Compuestos Similares
3-Carboxy-5-nitrophenylboronic acid can be compared with other boronic acids, such as:
3-Carboxyphenylboronic Acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Carboxyphenylboronic Acid: Has the carboxyl group in a different position, affecting its reactivity and applications.
3-Nitrophenylboronic Acid: Lacks the carboxyl group, limiting its use in bioconjugation and other applications.
The presence of both carboxyl and nitro groups in this compound makes it unique and versatile for various chemical and biological applications.
Propiedades
IUPAC Name |
3-borono-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIFCLWDGNHGMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378365 | |
| Record name | 3-Carboxy-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101084-81-5 | |
| Record name | 3-Carboxy-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Carboxy-5-nitrophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
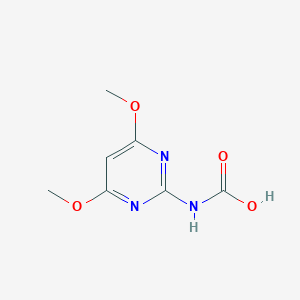
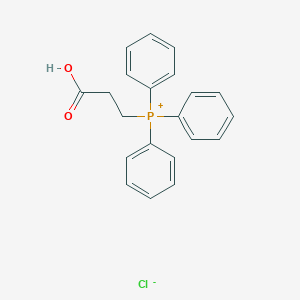
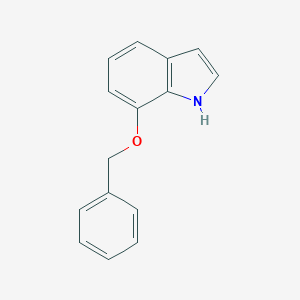
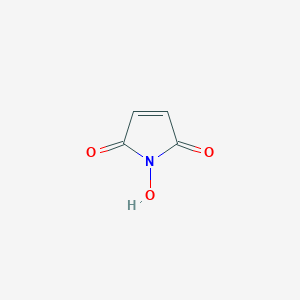
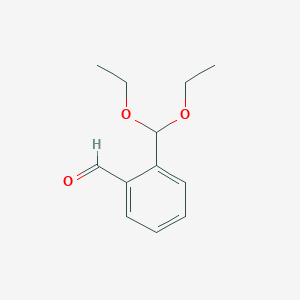
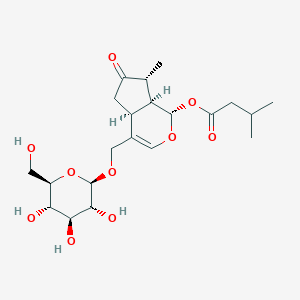
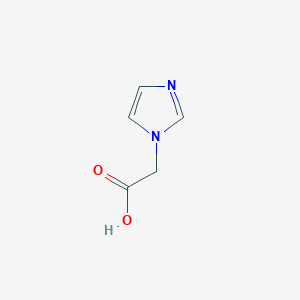
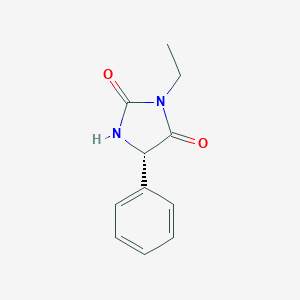
![2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide]](/img/structure/B21266.png)
![[(E,3R,4R,5R,9S,10R)-1-[Formyl(methyl)amino]-11-[(10S,16R,20R,21S,22R,24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B21269.png)
![6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B21272.png)

![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)
![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)
